molecular formula C19H17N3O3 B2703165 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034378-14-6

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2703165
CAS No.: 2034378-14-6
M. Wt: 335.363
InChI Key: NJAGOYHHHFPKCT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Physical And Chemical Properties Analysis

The compound is a white powder . The 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm (J, Hz): 3.81 (3H, s, OCH3); 4.08–4.23 (3H, m) and 4.50–4.55 (2H, m, 2CH2, CH); 5.68 (1H, br. s, OH); 7.08 (1H, s, H-1); 8.23 (1H, s, H-6). The 13C NMR spectrum (125 MHz, DMSO-d6), δ, ppm: 48.9 (CH2); 49.2 (CH2); 52.3 (OCH3); 60.1 (CH); 105.5 ©; 111.1 (CH); 122.2 ©; 138.5 ©; 148.5 (CH); 160.8 ©; 166.3 © .

Scientific Research Applications

Cholinesterase Inhibitory Activity

A study highlights the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as new cholinesterase inhibitors, where compounds showed potent inhibitory effects on butyrylcholinesterase and amyloid-beta self-aggregation. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's by targeting enzyme inhibition and protein aggregation pathways (Abedinifar et al., 2018).

Synthesis and High-Yield Production

Another research focuses on the synthesis of related compounds, providing a methodological framework for high-yield production. This could be crucial for the development of radiopharmaceuticals or imaging agents for diagnostic purposes, showcasing the chemical's utility in enhancing the efficiency of medical diagnostic tools (Bobeldijk et al., 1990).

Pharmaceutical Cocrystals Formation

The formation of cocrystals involving carboxamide-pyridine N-oxide heterosynthon demonstrates the compound's application in crystal engineering and the development of pharmaceutical cocrystals. This can improve drug solubility, stability, and bioavailability, providing a pathway for the development of better pharmaceutical formulations (Reddy et al., 2006).

PARP-1 Inhibition for Cancer Therapy

Benzofuran-7-carboxamide derivatives have been identified as novel scaffolds for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, offering insights into cancer therapy by exploiting the DNA repair pathways. This research paves the way for developing new anticancer drugs targeting PARP-1, a crucial enzyme involved in DNA repair processes (Lee et al., 2012).

Future Directions

The pyrrolopyrazine structure, which is present in this compound, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-21-9-6-13-7-10-22(19(24)17(13)21)11-8-20-18(23)16-12-14-4-2-3-5-15(14)25-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAGOYHHHFPKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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